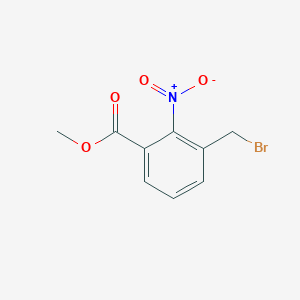

Methyl 3-(bromomethyl)-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIAIKDRXKCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626390 | |

| Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132874-06-7 | |

| Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Bromomethyl 2 Nitrobenzoate

The primary and most frequently documented method for the synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate is through the radical bromination of its precursor, Methyl 2-methyl-3-nitrobenzoate. This reaction specifically targets the methyl group for halogenation, a common strategy in organic synthesis to introduce a reactive "handle" onto an aromatic ring system.

A widely utilized approach involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis-2-methylpropanenitrile (AIBN), to facilitate the reaction. chemicalbook.comchemicalbook.com The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride being a classic choice. chemicalbook.comchemicalbook.com The mixture is heated to reflux to initiate and sustain the radical chain reaction.

The general transformation can be depicted as follows:

Reaction Scheme:

Detailed research findings from various sources outline specific experimental conditions, as summarized in the table below.

| Starting Material | Reagents | Initiator | Solvent | Reaction Conditions | Reference |

| Methyl 2-methyl-3-nitrobenzoate | N-bromosuccinimide (1.2 eq.) | 2,2'-azobis-2-methylpropanenitrile (0.1 eq.) | Carbon tetrachloride | Stirred under reflux overnight | chemicalbook.comchemicalbook.com |

| Methyl 2-methyl-3-nitrobenzoic acid | Bromine, Methanol | Palladium catalyst | Not specified | Not specified | biosynth.com |

Table 1: Synthetic Parameters for this compound

The reaction progress can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. google.com Upon completion, the reaction mixture is typically cooled to room temperature before proceeding with isolation and purification procedures. chemicalbook.comchemicalbook.comgoogle.com

Isolation and Purification Techniques for Synthetic Intermediates

The primary synthetic intermediate for the preparation of Methyl 3-(bromomethyl)-2-nitrobenzoate is Methyl 2-methyl-3-nitrobenzoate . The purity of this starting material is crucial for the success of the subsequent bromination reaction. The synthesis of Methyl 2-methyl-3-nitrobenzoate generally involves the nitration of Methyl 3-methylbenzoate. google.com

The isolation and purification of this key intermediate often involve a series of steps to remove unreacted starting materials, byproducts, and regioisomers. A common procedure described for a structurally similar compound, methyl 3-methyl-2-nitrobenzoate, involves the following stages after the initial nitration reaction: google.com

Concentration: The reaction mixture is concentrated under reduced pressure to remove volatile components, such as the solvent and any excess reagents like acetic anhydride (B1165640) and nitric acid. google.com

Precipitation: The concentrated residue is then poured into ice water, causing the crude product to precipitate out as a solid. google.com

Filtration: The solid product is collected by filtration.

Washing: The collected solid is washed, often with water, to remove any remaining acids and other water-soluble impurities. google.com

Recrystallization: This is a critical step for achieving high purity. The crude product is dissolved in a minimum amount of a hot solvent, and then allowed to cool slowly, promoting the formation of pure crystals. google.com For related nitrobenzoate compounds, ethanol (B145695) is a commonly used solvent for recrystallization. youtube.com The purified crystals are then isolated by vacuum filtration. youtube.com

The choice of recrystallization solvent is critical and depends on the solubility profile of the compound. For methyl 3-methyl-2-nitrobenzoate, a range of solvents has been suggested, indicating their potential applicability for the purification of the closely related Methyl 2-methyl-3-nitrobenzoate.

| Purification Step | Description | Solvents/Reagents | Reference |

| Concentration | Removal of volatile reaction components. | Reduced pressure | google.com |

| Precipitation | Isolation of the crude product from the reaction mixture. | Ice water | google.com |

| Washing | Removal of water-soluble impurities. | Water, Isopropyl alcohol | google.com |

| Recrystallization | Final purification of the intermediate. | Methanol, Ethanol, Isopropanol, Acetone (or their aqueous solutions) | google.com |

Table 2: Isolation and Purification Techniques for Methyl 2-methyl-3-nitrobenzoate

The purity of the isolated Methyl 2-methyl-3-nitrobenzoate can be assessed by techniques such as melting point determination and chromatographic methods like HPLC. google.com A sharp melting point close to the literature value is indicative of high purity.

Mechanistic Investigations and Reactivity Pathways of Methyl 3 Bromomethyl 2 Nitrobenzoate

Electrophilic and Nucleophilic Character of Functional Groups

The bromomethyl group, -CH₂Br, is a key reactive site in Methyl 3-(bromomethyl)-2-nitrobenzoate. The carbon atom in this group is attached directly to the benzene (B151609) ring, making it a "benzylic" carbon. libretexts.org This position is particularly susceptible to nucleophilic attack because bromide (Br⁻) is an effective leaving group. chemicalbook.compressbooks.pubchemicalbook.com

The stability of the resulting intermediate is a critical factor. In nucleophilic substitution reactions, the departure of the bromide ion can lead to the formation of a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent benzene ring, which delocalizes the positive charge across the aromatic system. libretexts.orglibretexts.org This stabilization lowers the activation energy for the substitution process, making benzylic bromides like this compound significantly more reactive than typical alkyl halides. libretexts.org

The nitro group (-NO₂) at the ortho position to the bromomethyl group profoundly influences the molecule's reactivity. As a strong electron-withdrawing group, it decreases the electron density of the benzene ring through both inductive and resonance effects (-I and -R effects). quora.comquora.com This electronic pull increases the partial positive charge on the benzylic carbon, making it even more electrophilic and thus more susceptible to attack by nucleophiles. chemicalbook.comchemicalbook.com

While ortho substituents can sometimes sterically hinder reactions at an adjacent benzylic position, the ortho-nitro group can, in certain contexts like solvolysis, participate as an intramolecular nucleophilic assistant. nih.govnih.gov This internal assistance can accelerate the displacement of the leaving group, leading to reaction rates that are comparable to or even faster than their para-substituted isomers, counteracting the expected steric hindrance. nih.gov

Mechanisms of Nucleophilic Substitution Reactions

The primary reaction pathway for this compound involves nucleophilic substitution at the benzylic carbon. This reactivity is central to its utility as a synthetic intermediate. chemicalbook.comgoogle.com

Displacement reactions at the benzylic carbon of this compound can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism. khanacademy.org The operative mechanism depends on factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Mechanism : A strong nucleophile in a polar aprotic solvent would favor a concerted SN2 pathway. The nucleophile attacks the electrophilic benzylic carbon while the bromide ion departs simultaneously. khanacademy.org

SN1 Mechanism : In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via an SN1 mechanism. This involves the initial formation of the resonance-stabilized benzylic carbocation, which is then captured by the nucleophile. khanacademy.org

The enhanced reactivity of the benzylic position makes these substitutions efficient and synthetically valuable. libretexts.org

This compound readily reacts with a variety of nucleophiles. This versatility has been demonstrated in numerous synthetic applications, most notably in the production of pharmaceuticals. chemicalbook.comchemicalbook.comgoogle.com

Amines : The reaction with amine nucleophiles is well-documented. For instance, in the synthesis of Lenalidomide, this compound is condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like triethylamine. google.com The primary amine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond.

Thiols : Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles. In reactions with this compound, they would attack the benzylic carbon to form thioethers. The reaction of thiols with OH radicals often proceeds via H-atom abstraction from the -SH group, highlighting their reactivity. nih.gov

Alkoxides : Alkoxides (R-O⁻), the conjugate bases of alcohols, are also strong nucleophiles that can react at the benzylic center. This reaction would lead to the formation of benzyl (B1604629) ethers.

The table below summarizes the expected products from reactions with these classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent | Product Type |

| Amines | 3-Aminopiperidine-2,6-dione | R-NH₂ | Secondary Amine |

| Thiols | Ethanethiol | R-SH | Thioether |

| Alkoxides | Sodium Methoxide | R-O⁻Na⁺ | Benzyl Ether |

This table illustrates the general reactivity of this compound with various nucleophiles.

Redox Chemistry Involving the Nitro Functionality

The nitro group is not merely an electronic activator; it is also a reactive functional group that can undergo reduction. The conversion of the aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. sciencemadness.org

This reduction is a critical step in synthetic pathways that utilize this compound as a precursor. After the nucleophilic substitution at the benzylic position has occurred, the nitro group is often reduced to an amine. For example, in the synthesis of Lenalidomide, the nitro intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, is hydrogenated to form the corresponding amino compound. google.com

Common methods for this reduction are summarized below.

| Reagent System | Solvent | Notes |

| H₂ / Palladium on Carbon (Pd/C) | Methanol, 1,4-Dioxane | A common and high-yielding catalytic hydrogenation method. google.comsciencemadness.org |

| Iron (Fe) / Acetic Acid (AcOH) | Ethanol (B145695)/Water | A classical method for nitro group reduction using a metal in acidic conditions. sciencemadness.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous NaOH/NH₃ | Effective for reducing water-soluble nitroaromatic compounds. sciencemadness.org |

This table presents common laboratory methods for the reduction of an aromatic nitro group to an amine.

Mechanistic Pathways for Nitro Group Reduction

The reduction of the nitro group in aromatic compounds is a well-established transformation in organic synthesis, often proceeding through a series of intermediates. For a compound like this compound, the reduction of the nitro group to an amino group is a critical step in the synthesis of various biologically active molecules, including the immunomodulatory drug Lenalidomide. nih.govnih.gov The mechanistic pathways for this reduction can be broadly categorized into two main routes: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation:

This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. nih.gov The reaction proceeds through the adsorption of the nitro compound onto the catalyst surface. The nitro group is sequentially reduced, likely through the formation of nitroso and hydroxylamine (B1172632) intermediates, to the corresponding amine. nih.gov

The general mechanism for the catalytic hydrogenation of a nitroarene can be outlined as follows:

Adsorption: The nitroaromatic compound adsorbs onto the surface of the metal catalyst.

Hydrogen Activation: Molecular hydrogen is activated by the catalyst, forming reactive hydrogen species on the surface.

Stepwise Reduction: The nitro group undergoes a stepwise reduction. The nitroso intermediate is formed first, which is then rapidly reduced to the hydroxylamine. The hydroxylamine is subsequently reduced to the final amine.

Desorption: The resulting amino compound desorbs from the catalyst surface.

In the context of synthesizing Lenalidomide from a derivative of this compound, the nitro intermediate is commonly reduced using 10% Pd/C under a hydrogen atmosphere. nih.gov

Chemical Reduction:

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. A common and effective method involves the use of metals in an acidic medium, such as iron powder with ammonium (B1175870) chloride or acetic acid. nih.gov

The mechanism for reduction with iron metal is thought to involve a series of single electron transfers from the metal surface to the nitro group. The acidic medium provides the necessary protons for the formation of water molecules as the oxygen atoms are removed from the nitro group. The reaction is believed to proceed through the same key intermediates, nitroso and hydroxylamine, as in catalytic hydrogenation.

A proposed pathway for the iron-mediated reduction is as follows:

Electron Transfer: Iron metal donates electrons to the nitro group, leading to the formation of a nitro radical anion.

Protonation and Dehydration: A series of protonation and dehydration steps, facilitated by the acidic environment, convert the nitro group to a nitroso group.

Further Reduction: The nitroso group is further reduced by iron to a hydroxylamine derivative.

Final Reduction: The hydroxylamine is finally reduced to the amine.

The choice of reduction method can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, metal-free reductions using reagents like iron powder and ammonium chloride have been developed to avoid residual metal contamination in pharmaceutical applications. nih.gov

Table 1: Reagents and Conditions for Nitro Group Reduction in Derivatives of this compound

| Reagent/Catalyst | Solvent(s) | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 10% Pd/C, H₂ | 1,4-Dioxane | 50 psi | 3-(4-amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | nih.gov |

| 10% Pd/C, H₂ | Methanol | Not specified | N-(1-oxo-4-amino-isoindol-2-yl)-L-glutamine methyl ester | nih.gov |

| Iron powder, NH₄Cl | Methyl acetate | Not specified | Lenalidomide | nih.gov |

| Zinc, Acetic Acid | Isopropanol, Water | Not specified | Lenalidomide | nih.gov |

Oxidation of the Methyl Ester or Aromatic Ring Under Specific Conditions

The oxidation of this compound presents a more complex scenario due to the presence of multiple potentially reactive sites: the methyl ester, the aromatic ring, and the bromomethyl group. The reactivity of each site is significantly influenced by the electronic nature of the substituents on the benzene ring.

Oxidation of the Aromatic Ring:

The aromatic ring of this compound is generally considered to be deactivated towards electrophilic attack, which is a key step in many oxidation reactions. This deactivation is due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester group (-COOCH₃). These groups reduce the electron density of the benzene ring, making it less susceptible to oxidation by common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The nitro group in the ortho position to the bromomethyl group and meta to the ester group exerts a strong deactivating effect. aiinmr.com While there are no specific studies detailing the oxidation of the aromatic ring of this compound, general principles of aromatic chemistry suggest that vigorous conditions would be required, which would likely lead to the degradation of the side chains.

Oxidation of the Methyl Ester:

Table 2: General Reactivity of Functional Groups in this compound Towards Oxidation

| Functional Group | Expected Reactivity Towards Oxidation | Rationale |

|---|---|---|

| Aromatic Ring | Low | Deactivated by electron-withdrawing nitro and methyl ester groups. |

| Methyl Ester | Low | Generally stable to oxidation; hydrolysis is more common. |

| Bromomethyl Group | Moderate | The benzylic position is activated, but the bromine atom influences reactivity. |

Radical Reaction Mechanisms

The presence of the bromomethyl group (-CH₂Br) on the benzene ring makes this compound susceptible to radical reactions, particularly at the benzylic position. The stability of the resulting benzylic radical plays a crucial role in these mechanistic pathways.

Formation of the Benzylic Radical:

The synthesis of this compound itself often proceeds via a radical mechanism. The starting material, methyl 2-methyl-3-nitrobenzoate, is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). google.comchemicalbook.com

The mechanism involves the following steps:

Initiation: The radical initiator (AIBN) decomposes upon heating to generate two radicals and a molecule of nitrogen gas. These radicals then react with NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of methyl 2-methyl-3-nitrobenzoate. This is the rate-determining step and leads to the formation of a resonance-stabilized benzylic radical. This radical is particularly stable because the unpaired electron can be delocalized over the adjacent benzene ring. The benzylic radical then reacts with a molecule of Br₂ (formed from NBS) to yield the product, this compound, and another bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

Subsequent Radical Reactions:

Once formed, the benzylic bromide can participate in further radical reactions. For example, it can undergo reductive dehalogenation. While specific studies on this compound are scarce, analogous ortho-nitrobenzyl bromides have been studied. The ortho-nitro group can influence the reactivity of the benzylic position through intramolecular interactions. nih.govnih.gov

In some cases, nitrobenzyl bromides can react with bases via an anion-radical mechanism. For instance, 4-nitrobenzyl bromide reacts with soft bases to form 1,2-bis(4-nitrophenyl)ethane (B1197225) through a radical-mediated dimerization process. researchgate.net It is plausible that under certain conditions, this compound could undergo similar radical-mediated coupling reactions.

The study of the solvolysis of o-nitrobenzyl bromide has shown that the ortho-nitro group can act as an intramolecular nucleophilic assistant, influencing the reaction mechanism. nih.gov This highlights the complex interplay of the substituents on the reactivity of the benzylic position, which can proceed through both ionic and radical pathways depending on the reaction conditions.

Table 3: Key Species in Radical Reactions of this compound Precursors

| Species | Role in Mechanism |

|---|---|

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| N-Bromosuccinimide (NBS) | Source of Bromine Radicals |

| Benzylic Radical | Key Intermediate |

| Bromine Radical (Br•) | Chain Propagating Species |

Lack of Publicly Available Data for "this compound"

Following a comprehensive review of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available information specifically concerning the analytical methodologies for the characterization and reaction monitoring of the chemical compound This compound .

The user's request for an article section focusing on "5.3. Monitoring Reaction Progress and Optimization through Analytical Methods" for this specific isomer cannot be fulfilled with the required level of scientific accuracy and detail. The search for detailed research findings, including data suitable for generating interactive tables, did not yield any specific results for this compound.

While extensive information is available for the related isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1), including its synthesis and the use of techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and impurity profiling, these findings cannot be attributed to the requested compound, this compound. A single patent document mentions "3-bromomethyl-2-nitrobenzoic acid methyl ester" within a synthetic scheme but does not provide the specific, detailed analytical data required to construct the requested article section.

Given the strict instructions to focus solely on "this compound" and to ensure all content is scientifically accurate and based on diverse sources, it would be inappropriate to extrapolate data from a different chemical isomer. Doing so would violate the core requirements of the request and lead to scientifically inaccurate and misleading information.

Therefore, the requested article section cannot be generated at this time due to the absence of relevant scientific research and data in the public domain.

Computational Chemistry and Theoretical Studies

Molecular Modeling for Reactivity Prediction and Mechanistic Insights

Molecular modeling is a fundamental tool for visualizing a molecule's three-dimensional structure and predicting its chemical reactivity. In the case of Methyl 3-(bromomethyl)-2-nitrobenzoate, its structure contains several key features that dictate its chemical behavior: a benzene (B151609) ring substituted with a methyl ester group, a highly reactive bromomethyl group, and a strongly electron-withdrawing nitro group.

The primary site of reactivity is the benzylic carbon of the bromomethyl (-CH₂Br) group. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions. The reactivity of this site is significantly enhanced by the presence of the nitro group (-NO₂) at the ortho position. The nitro group is one of the most powerful electron-withdrawing groups, and its proximity to the bromomethyl group creates a strong dipole, rendering the benzylic carbon highly electrophilic and thus susceptible to attack by nucleophiles.

Molecular modeling techniques, such as the calculation of electrostatic potential (ESP) maps, would visually confirm this. An ESP map would show a region of strong positive potential (typically colored blue) centered on the benzylic carbon and the hydrogen atoms of the methylene (B1212753) group, indicating a significant electron deficiency and the most probable site for nucleophilic attack. This is consistent with the molecule's known utility in synthetic chemistry, where it serves as an alkylating agent. chemicalbook.com

Computational studies on substituted benzyl (B1604629) bromides have shown that electron-withdrawing substituents significantly influence the activation energies for Sₙ2 reactions. researchgate.net The presence of the ortho-nitro group in this compound would be predicted to substantially lower the activation barrier for nucleophilic substitution at the benzylic carbon compared to an unsubstituted benzyl bromide. researchgate.net

Table 1: Computed Molecular Properties of this compound

This table includes data predicted by computational software and may vary slightly between different calculation methods.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₄ | guidechem.com |

| Molecular Weight | 274.07 g/mol | guidechem.com |

| Monoisotopic Mass | 272.96367 Da | guidechem.com |

| Density (Predicted) | 1.624 g/cm³ | chemicalbook.com |

| Boiling Point (Predicted) | 370.9 °C | chemicalbook.com |

| Topological Polar Surface Area | 72.1 Ų | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deeper insights into the electronic structure of a molecule, which is fundamental to its reactivity. For this compound, these calculations can quantify the electronic effects of the substituent groups and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure is dominated by the powerful inductive (-I) and mesomeric (-M) effects of the ortho-nitro group. This group withdraws electron density from the benzene ring and, by extension, from the attached bromomethyl group. The methyl ester group at the meta position also contributes an electron-withdrawing effect, though it is less powerful than the nitro group.

The LUMO of the molecule would be expected to have a low energy and significant localization on the antibonding σ* orbital of the C-Br bond and the π* system of the nitroaromatic ring. A low-lying LUMO indicates that the molecule is a strong electron acceptor, making it a good electrophile. Nucleophilic attack, characteristic of this molecule's reactions, involves the transfer of electron density from the nucleophile's HOMO to the electrophile's LUMO. The lower the energy of the LUMO, the more favorable this interaction is, leading to a faster reaction rate.

Table 2: Illustrative Data from Quantum Chemical Calculations

The following data are representative examples of what a DFT calculation would yield for this molecule and are for illustrative purposes. Actual values require specific, high-level computations.

| Calculated Parameter | Illustrative Value/Description | Significance |

| Mulliken Charge on C (of CH₂Br) | Strong positive charge (e.g., > +0.2) | Confirms the high electrophilicity of the benzylic carbon, the primary site for nucleophilic attack. |

| LUMO Energy | Low energy value (e.g., < -1.0 eV) | Indicates a strong electrophile. A lower LUMO energy facilitates faster reaction with nucleophiles. |

| HOMO-LUMO Gap | Relatively large gap | Suggests high kinetic stability in the absence of a reactive partner. |

| C-Br Bond Length | ~1.95 - 2.00 Å | Provides the ground-state geometry. Elongation of this bond is expected in the transition state. |

| Activation Energy (ΔE‡) for Sₙ2 | Calculated value in kJ/mol or kcal/mol | Predicts the kinetic feasibility of a reaction. A lower value implies a faster reaction rate. |

Predictive Studies in Synthetic Route Design and Optimization

One of the most powerful applications of computational chemistry is in the design and optimization of synthetic routes. This compound is a key intermediate in the synthesis of Lenalidomide, an important immunomodulatory drug. ausl.re.itgoogle.com The synthesis involves the coupling of this compound with a nucleophile, followed by subsequent transformation steps. ausl.re.it

Theoretical studies can play a crucial role in optimizing such multi-step syntheses. By modeling the reaction mechanism, chemists can gain insights that are difficult to obtain through experimentation alone. For the synthesis of the Lenalidomide precursor from this compound, computational models could be used to:

Screen Solvents: Calculate the reaction energetics in various solvents to identify one that preferentially stabilizes the transition state, thereby accelerating the reaction and potentially improving the yield.

Evaluate Nucleophiles: Compare the activation barriers for the reaction with different nucleophiles or under different basic conditions to predict the optimal reagents.

Predict Side Reactions: Model potential side reactions, such as elimination or reaction at other sites on the molecule. By understanding the energetics of these competing pathways, conditions can be adjusted to minimize the formation of unwanted byproducts.

Refine Reaction Conditions: Study the effect of temperature and concentration on the reaction profile to computationally fine-tune the experimental setup for maximum efficiency and purity.

Modern approaches in synthetic design increasingly leverage machine learning and computational models to assess the sustainability and efficiency of different synthetic routes from the outset. acs.org By applying these predictive methods to the synthesis involving this compound, it is possible to design greener, more cost-effective, and higher-yielding manufacturing processes for critical pharmaceuticals like Lenalidomide.

Future Research Directions and Emerging Applications

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of methyl 3-(bromomethyl)-2-nitrobenzoate and similar benzylic bromides often relies on radical bromination using N-bromosuccinimide (NBS) in hazardous chlorinated solvents like carbon tetrachloride (CCl₄), with initiation by thermal radical initiators such as 2,2′-azobis(isobutyronitrile) (AIBN). umass.edu This classical approach, known as the Wohl-Ziegler bromination, is now considered environmentally unsuitable due to the toxicity and ozone-depleting nature of CCl₄ and the explosive risks associated with initiators like AIBN. umass.edunih.gov

Future research is intensely focused on "greening" this process. A significant advancement is the replacement of hazardous solvents. Studies have shown that solvents like acetonitrile (B52724), methyl acetate, and even water can be effective and more environmentally benign alternatives to CCl₄. nih.govresearchgate.netinnospk.com For instance, photochemical activation using visible light from common household compact fluorescent lamps (CFLs) allows the reaction to proceed efficiently in acetonitrile without the need for a chemical initiator. researchgate.netprotheragen.ai Another approach involves microwave-assisted synthesis in greener solvents like diethyl carbonate, which can dramatically reduce reaction times and improve yields. nih.gov

To improve the atom economy of the reaction, researchers are exploring alternatives to NBS. researchgate.net One promising strategy is the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system, which is more reactive than NBS for benzylic bromination and produces water as the only byproduct. innospk.com Another highly atom-economical method involves the in situ generation of bromine (Br₂) from reagents like a sodium bromate/hydrobromic acid (NaBrO₃/HBr) mixture. seferoslab.comnih.gov This avoids the waste associated with the succinimide (B58015) byproduct from NBS.

Table 1: Comparison of Synthetic Methods for Benzylic Bromination

| Parameter | Traditional Method (Wohl-Ziegler) | Sustainable Alternative (Photochemical) | Sustainable Alternative (In-situ Br₂) |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NaBrO₃ / HBr |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (MeCN) | Solvent-free or Chlorobenzene |

| Initiator/Activator | AIBN / Heat | Visible Light (e.g., CFL) | Visible Light (e.g., 405 nm LED) |

| Key Disadvantages | Toxic/ozone-depleting solvent; hazardous initiator. | Requires photochemical reactor setup. | Requires precise control of reagent flows. |

| Key Advantages | Well-established procedure. | Avoids hazardous solvents and initiators; mild conditions. researchgate.netprotheragen.ai | High atom economy; can be solvent-free, excellent Process Mass Intensity (PMI). seferoslab.comnih.gov |

Exploration of Novel Catalytic Transformations

The unique structure of this compound, with its reactive C-Br bond and electron-deficient aromatic ring, makes it an ideal candidate for a variety of novel catalytic transformations beyond its current use.

Future research directions include leveraging this reactivity in modern cross-coupling reactions. While the presence of the nitro group can sometimes complicate reactions, palladium-catalyzed methods are being developed for the cross-coupling of benzyl (B1604629) bromides with partners like lithium acetylides to form new C-C bonds. tcichemicals.com However, care must be taken as para-nitrobenzyl bromide has been shown to favor homo-coupling side reactions, a challenge that may also apply to this ortho-nitro isomer. tcichemicals.com A more recent development is cooperative catalysis, where a photocatalyst is used in tandem with a nucleophilic catalyst like lutidine to generate benzylic radicals from a wide range of benzyl halides under mild conditions. uni-heidelberg.dekennesaw.edu These radicals can then engage in reactions such as Giese couplings with electron-deficient alkenes, opening a pathway to a diverse set of functionalized molecules. uni-heidelberg.dekennesaw.edu

Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to mediate the reductive coupling of nitrobenzyl bromides with nitroalkenes through a single-electron-transfer (SET) mechanism, providing access to complex products not easily synthesized through other means. researchgate.net Another innovative avenue is the Lewis acid-catalyzed homologation, which involves the formal insertion of a diazo compound into the C(sp²)-C(sp³) bond of benzyl bromide derivatives. nih.govwikipedia.org This reaction creates valuable products containing benzylic quaternary centers while retaining an alkyl bromide handle for subsequent derivatization. wikipedia.org

Integration into Flow Chemistry Systems for Enhanced Efficiency and Safety

The synthesis of this compound involves radical reactions that can be highly exothermic and difficult to control on a large scale in traditional batch reactors. Flow chemistry offers a powerful solution to these challenges. By performing the reaction in a continuous stream through small-diameter tubing, flow systems provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety by minimizing the volume of hazardous material present at any given time. umass.edu

Significant progress has been made in adapting benzylic bromination to continuous flow. Researchers have developed simple and scalable flow reactors using transparent fluorinated ethylene (B1197577) polymer (FEP) tubing and visible light from household lamps, completely avoiding hazardous chlorinated solvents and radical initiators. researchgate.net These systems demonstrate high yields and selectivity with minimal excess of NBS.

A key area of future development is the integration of in situ reagent generation with flow processing. A highly efficient process has been reported for photochemical benzylic bromination using a NaBrO₃/HBr bromine generator in a continuous flow mode. seferoslab.comnih.gov This approach, which can be run without any organic solvent, dramatically improves the Process Mass Intensity (PMI) and allows for exceptionally high throughput, with complete conversions achieved in residence times as short as 15 seconds. seferoslab.com Such process intensification represents a major step towards safer, more sustainable, and cost-effective manufacturing of this and other pharmaceutical intermediates.

Table 2: Benzylic Bromination Process Parameters: Batch vs. Continuous Flow

| Feature | Conventional Batch Photochemistry | Continuous Flow Photochemistry |

|---|---|---|

| Reactor | Large glass flask | Small diameter FEP tubing |

| Irradiation | Inefficient; light penetration decreases with scale. | Uniform and efficient irradiation of the entire reaction volume. seferoslab.com |

| Safety | Poor control over exotherms; large volume of hazardous reagents. | Excellent temperature control; minimal reaction volume at any time. umass.edu |

| Scalability | Difficult; not easily scaled to multigram quantities. | Readily scalable by extending operation time or using parallel reactors. |

| Throughput | Low | High (e.g., up to 180 mmol h⁻¹ reported for some systems). |

Expansion of Applications in Materials Science and Medicinal Chemistry

While the principal application of this compound is as a precursor to Lenalidomide, its versatile structure holds potential for broader applications in both medicinal chemistry and materials science. njchm.comnih.gov

In medicinal chemistry, the catalytic transformations discussed previously (Section 7.2) could be used to generate libraries of novel compounds. For example, homologation reactions could produce β²,²-amino acid derivatives, and coupling with 1,2,4-triazole (B32235) could yield scaffolds known to be privileged in medicinal and agrochemical compounds. wikipedia.org The reductive coupling with nitroalkenes or Giese coupling with alkenes could also lead to new molecular frameworks for drug discovery. uni-heidelberg.deresearchgate.net

In materials science, the ortho-nitrobenzyl group is of particular interest as a photolabile protecting group. researchgate.net Polymers and hydrogels incorporating o-nitrobenzyl derivatives can be designed to be photodegradable, allowing their properties to be altered or degraded upon irradiation with light. researchgate.net This has applications in creating patterned thin films, self-assembled monolayers, and photocleavable bioconjugates. researchgate.net Although direct polymerization of this compound has not been widely reported, its structural motif is ideal for this purpose. Furthermore, a related isomer, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been successfully used as a key precursor for the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones, demonstrating the utility of such structures in creating complex molecules on a polymer support. Future work could focus on synthesizing novel monomers from this compound for creating functional and responsive materials, such as conjugated polymers for organic electronics or sensor applications.

Advanced Analytical Strategies for Process Control and Quality Assurance

Ensuring the quality and consistency of this compound is critical, especially given its role as a pharmaceutical intermediate. Advanced analytical strategies are essential for both process control during synthesis and final product quality assurance.

The adoption of Process Analytical Technology (PAT) is a key future direction. PAT involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound, particularly in a continuous flow setup, in-line spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of the product and any impurities. This provides a direct window into the reaction, allowing for immediate adjustments to maintain optimal conditions and prevent potential runaway events.

For quality assurance, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) remain central for assessing the purity and identifying impurities in the final product. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable for structural confirmation and the identification of unknown trace-level impurities. Given the instability of some benzylic bromides, developing robust analytical methods that may involve derivatization to enhance detection and stability is an important area of research. The implementation of a comprehensive Quality by Design (QbD) framework, which involves designing the manufacturing process to meet predefined quality standards from the outset, will be crucial for ensuring the consistent production of high-quality this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(bromomethyl)-2-nitrobenzoate?

- Methodology : A two-step synthesis is commonly employed:

Nitration : Introduce the nitro group to methyl 3-methylbenzoate using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Perform radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent (e.g., CCl₄) at reflux .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm structural integrity via ¹H NMR (e.g., δ 4.8–5.2 ppm for -CH₂Br, δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR .

- Mass Spectrometry : Exact mass should match the molecular ion [M+H]⁺ at m/z 278.97 (C₉H₇BrNO₄⁺).

Q. What are the critical safety precautions for handling this compound?

- Hazards : The bromomethyl group is a potent alkylating agent, posing risks of skin corrosion and mutagenicity .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and quench residual bromine with Na₂S₂O₃ during waste disposal .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the bromomethyl substituent?

- Mechanistic Insight : The nitro group at the ortho position withdraws electron density via resonance, stabilizing the benzylic bromide and increasing its electrophilicity. This enhances its reactivity in SN₂ reactions (e.g., nucleophilic substitutions with amines or thiols) .

- Experimental Design : Compare reaction rates with analogs lacking the nitro group (e.g., methyl 3-(bromomethyl)benzoate) under identical conditions.

Q. What are the challenges in optimizing cross-coupling reactions involving this compound?

- Data Contradictions :

- Pd-Catalyzed Reactions : The nitro group can deactivate palladium catalysts, requiring ligand optimization (e.g., XPhos) or elevated temperatures.

- Competing Pathways : Bromine may act as a leaving group or participate in undesired elimination. Control via low-temperature Suzuki-Miyaura coupling (e.g., with arylboronic acids) reduces side reactions .

- Solution : Pre-screen catalysts and solvents (e.g., DMF vs. THF) using high-throughput experimentation.

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology :

- DFT Calculations : Simulate hydrolysis pathways at different pH levels. The bromomethyl group is prone to nucleophilic attack (e.g., by OH⁻ in basic conditions), while the nitro group stabilizes intermediates through resonance .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) and compare degradation products with HPLC-MS data .

Research Applications

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Case Study : this compound was used to synthesize analogs of bifenox (a diphenyl ether herbicide) by replacing the 2,4-dichlorophenoxy group with other aryl ethers. The nitro group facilitates redox-active intermediates in herbicidal activity .

- Method : React with substituted phenols under basic conditions (K₂CO₃, DMF, 80°C) to form ether-linked derivatives .

Q. What strategies mitigate decomposition during long-term storage?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.